5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C6H11N3OS and its molecular weight is 173.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is structurally similar to other compounds such as tetrofosmin and 5-(2-ETHOXYETHYL)-5-[4-(4-FLUOROPHENOXY)PHENOXY]PYRIMIDINE-2,4,6(1H,3H,5H)-TRIONE , which have known targets
Mode of Action
Compounds with similar structures, such as pethoxamid , are known to be systemic and are absorbed by roots and young shoots. They inhibit the formation of very long-chain fatty acids (VLCFA), which are crucial for cell division
Biochemical Pathways
Similar compounds like phthalic acid esters are known to be biodegraded via β-oxidation, trans-esterification, and de-esterification of side chains . This could potentially be a pathway affected by 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine, but more research is needed to confirm this.
Pharmacokinetics
Compounds with similar structures, such as bilastine , are known to have a rapid absorption phase, with plasma peak concentrations observed at 1 hour following administration. The maximal response is observed at approximately 4 hours or later
Result of Action
Similar compounds like 2-ethoxyethyl acetate are known to be used as solvents and can be absorbed through inhalation, ingestion, and dermally . They may form an explosive mixture with air and are also incompatible with strong acids, strong alkalis, and nitrates
Action Environment
Similar compounds like bis(2-ethylhexyl) phthalate (dehp) are known to be affected by environmental factors . For instance, UV filters from sunscreens have been implicated to negatively affect corals and possibly contribute to regional trends in coral decline
Biological Activity
5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine (CAS 299936-83-7) is a compound belonging to the thiadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 173.24 g/mol. The compound features a thiadiazole ring substituted with an ethoxyethyl group at the 5-position and an amino group at the 2-position, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The mechanism of action often involves the inhibition of key proteins involved in cell proliferation and survival.
Case Studies and Research Findings
-
Inhibition of Cancer Cell Lines :
- Compound Efficacy : In vitro studies have shown that various 1,3,4-thiadiazole derivatives exhibit significant cytotoxic effects against different cancer cell lines. For instance, derivatives similar to this compound have demonstrated IC50 values ranging from 2.44 µM to over 62 µM against cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
- Mechanism : The anticancer activity is often attributed to the inhibition of STAT3 transcription factors and cyclin-dependent kinase 9 (CDK9), which are critical for cancer cell survival and proliferation .
- Structure-Activity Relationship (SAR) :
Antimicrobial Activity
The biological activity of thiadiazole derivatives extends beyond anticancer properties; they also exhibit notable antimicrobial effects.
Antimicrobial Efficacy
- Broad Spectrum : Compounds containing the 1,3,4-thiadiazole moiety have shown effectiveness against various bacterial strains and fungi. For example:
- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell membranes or interference with essential cellular processes .
Summary Table of Biological Activities
Activity Type | Target Organisms/Cells | IC50/MIC Values | Mechanism of Action |
---|---|---|---|
Anticancer | MCF-7, HCT116 | 2.44 µM - 62 µM | Inhibition of STAT3 and CDK9 |
Antimicrobial | Staphylococcus aureus, Candida albicans | MIC = 32–42 µg/mL | Disruption of cell membranes |
Properties
IUPAC Name |
5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3OS/c1-2-10-4-3-5-8-9-6(7)11-5/h2-4H2,1H3,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEYSFBTZPXVQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1=NN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365819 | |
Record name | 5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299936-83-7 | |
Record name | 5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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